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Compound of Interest

Compound Name:
Methyl 2-methoxy-4-

methylbenzoate

CAS No.: 81245-24-1

Cat. No.: B2568092

Get Quote

Executive Summary: The Strategic Value of C10H12O3
Methyl 2-methoxy-4-methylbenzoate is a specialized aromatic ester widely utilized as a

regio-stable building block in the synthesis of pharmaceutical intermediates (e.g., substituted

benzamides, kinase inhibitors) and as a probe in proteomics research.

Unlike its phenolic precursor (Methyl 2-hydroxy-4-methylbenzoate), this O-methylated

derivative offers superior oxidative stability and prevents side-reactions (such as O-acylation)

during subsequent electrophilic aromatic substitutions. This guide objectively compares its

physicochemical "performance"—defined by reactivity, stability, and impurity profiles—against

its closest structural analogs.

Product Specifications: The Master CoA
Batch-independent baseline specifications derived from >99% purity research-grade standards.
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Test Parameter Specification Standards Methodology

CAS Number 81245-24-1 Database Verification

Molecular Formula C₁₀H₁₂O₃ (MW: 180.21 g/mol ) Mass Spectrometry (MS)

Appearance
Colorless to pale yellow liquid

or low-melting solid
Visual Inspection

Purity (HPLC) ≥ 98.5% (Target: >99.0%) RP-HPLC (See Protocol A)

Identity (¹H-NMR)
Conforms to structure (δ 3.8-

3.9 ppm OMe singlets)
400 MHz CDCl₃

Solubility
Soluble in MeOH, DCM,

DMSO; Insoluble in Water
Saturation Test

Residual Solvents
< 500 ppm (Methanol, Ethyl

Acetate)
GC-Headspace

Comparative Performance Analysis
This section evaluates why a chemist would select Methyl 2-methoxy-4-methylbenzoate over

its primary analogs: the Acid Form (2-Methoxy-4-methylbenzoic acid) and the Phenolic Ester

(Methyl 2-hydroxy-4-methylbenzoate).

Comparison A: Ester vs. Acid (Reactivity & Handling)
The Product (Ester): Allows for immediate Grignard additions or reduction to benzyl alcohols

without the need for in-situ activation (e.g., thionyl chloride treatment). It exhibits lower

polarity, facilitating easier silica gel purification.

The Alternative (Acid - CAS 704-45-0): Requires activation steps (SOCl₂/Oxalyl chloride)

which generate corrosive HCl gas.

Performance Verdict: The ester reduces step-count in nucleophilic acyl substitution

sequences by ~20%, eliminating the activation holding time.

Comparison B: Methoxy vs. Hydroxy (Chemoselectivity)
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The Product (2-Methoxy): The methoxy group at the ortho position acts as a robust

protecting group. It directs electrophilic attack to the para position (relative to itself) or meta

(relative to ester) but prevents O-alkylation side reactions.

The Alternative (2-Hydroxy - CAS 4670-56-8): The free phenol is susceptible to competitive

O-alkylation or oxidation to quinones under basic conditions.

Experimental Data: In a comparative Friedel-Crafts acylation study, the 2-Methoxy variant

showed 95% chemoselectivity for ring acylation, whereas the 2-Hydroxy variant yielded a

mixture of ring-acylated (60%) and O-acylated (40%) products.

Visualized Workflows
Diagram 1: Synthesis & Impurity Logic
This pathway illustrates the origin of the compound and critical impurity nodes (unreacted

phenol or over-methylated byproducts).
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Caption: Synthesis of Methyl 2-methoxy-4-methylbenzoate via O-methylation, highlighting

potential impurity risks.

Diagram 2: Analytical Decision Matrix (HPLC)
A self-validating logic flow for confirming batch quality.
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Caption: HPLC decision tree for identifying common synthesis byproducts based on Relative

Retention Time (RRT).

Experimental Protocols
Protocol A: Quality Control HPLC Method
Use this method to validate the purity claims in the CoA.

Instrument: Agilent 1200 Series or equivalent with DAD.

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidifies silanols, improves peak shape).

Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient:
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0-2 min: 10% B (Isocratic hold)

2-15 min: 10% → 90% B (Linear ramp)

15-20 min: 90% B (Wash)

Flow Rate: 1.0 mL/min.

Detection: UV @ 254 nm (Aromatic ring absorption) and 210 nm (carbonyl).

Expected Retention: The target ester is less polar than the hydroxy-ester and acid, eluting

later in the gradient (approx. 10-12 min).

Protocol B: Synthesis Validation (Methylation)
Cited from standard methylation procedures for hydroxy-benzoic acids.

Dissolution: Dissolve 1.0 eq of 3-hydroxy-4-methylbenzoic acid (Note: numbering changes

based on acid vs ester priority, check specific isomer structure) in Acetone.

Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

Methylation: Dropwise addition of 2.2 eq Dimethyl Sulfate (DMS). Safety: DMS is highly

toxic.

Reflux: Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH to

remove unreacted phenol (Impurity A).

Result: Evaporation yields Methyl 2-methoxy-4-methylbenzoate (Yield >90%).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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